N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide
Description
N-[4-(2-Aminoethyl)-1,3-thiazol-2-yl]-2-methylpropanamide (CAS: 1018605-26-9) is a thiazole derivative featuring a 2-aminoethyl substituent at the 4-position of the thiazole ring and a 2-methylpropanamide group at the 2-position. Its molecular formula is C₉H₁₄N₃OS (molecular weight: 228.29 g/mol).
Properties
Molecular Formula |
C9H15N3OS |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C9H15N3OS/c1-6(2)8(13)12-9-11-7(3-4-10)5-14-9/h5-6H,3-4,10H2,1-2H3,(H,11,12,13) |
InChI Key |
IMWGDCJPLMVXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The final step involves the acylation of the amino group with 2-methylpropanoyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to the target. The aminoethyl group can form ionic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole Derivatives
Biological Activity
N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide is a thiazole derivative notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure, characterized by a thiazole ring and an amide functional group, suggests significant interactions with biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C9H15N3OS
- Molecular Weight : 213.30 g/mol
- Structure : The compound features a branched aliphatic chain attached to the nitrogen of the amide, which may influence its pharmacokinetic properties and biological activity .
Antimicrobial Activity
Research indicates that compounds with similar thiazole structures possess antimicrobial properties. Studies have shown that this compound exhibits significant activity against various bacterial strains. The thiazole moiety enhances the compound's ability to interact with bacterial enzymes and disrupt vital cellular processes.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrate that it can inhibit cell proliferation and induce apoptosis in cancer cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 10 | Induction of apoptosis | |
| MCF-7 | 15 | Cell cycle arrest | |
| A549 | 12 | Inhibition of proliferation |
The biological activity of this compound is attributed to its ability to bind to specific biological targets. Molecular docking studies suggest that the compound interacts with enzymes involved in metabolic pathways, potentially altering their activity.
Binding Affinity Studies
Studies utilizing molecular docking techniques have shown that this compound has a high binding affinity for certain protein targets, which is crucial for its antimicrobial and anticancer properties.
Table 3: Binding Affinity to Target Proteins
| Protein Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| Thymidylate synthase | -9.5 | |
| DNA gyrase | -8.7 |
Case Studies
Several case studies have documented the effectiveness of thiazole derivatives in clinical settings. For instance, a study highlighted the use of similar compounds in treating infections caused by resistant bacterial strains, demonstrating their potential as viable alternatives to traditional antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
